molecular formula C18H18ClNS B14261970 4-Thioxanthen-9-ylidenepiperidine;hydrochloride CAS No. 138248-27-8

4-Thioxanthen-9-ylidenepiperidine;hydrochloride

Cat. No.: B14261970
CAS No.: 138248-27-8
M. Wt: 315.9 g/mol
InChI Key: LIYRMLRUHUDTRE-UHFFFAOYSA-N
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Description

4-Thioxanthen-9-ylidenepiperidine;hydrochloride is a chemical compound that belongs to the class of thioxanthenes. Thioxanthenes are structurally related to phenothiazines and are known for their use as antipsychotic agents. This compound is characterized by its unique structure, which includes a thioxanthene core linked to a piperidine moiety. The hydrochloride form is often used to enhance the compound’s solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Thioxanthen-9-ylidenepiperidine;hydrochloride typically involves the following steps:

    Formation of Thioxanthene Core: The thioxanthene core can be synthesized through a cyclization reaction involving a biphenyl derivative and sulfur.

    Attachment of Piperidine Moiety: The piperidine moiety is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the thioxanthene core.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioxanthene core.

    Reduction: Reduction reactions can occur at the carbonyl groups, if present, in the structure.

    Substitution: The piperidine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Thioxanthen-9-ylidenepiperidine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various thioxanthene derivatives.

    Biology: The compound is studied for its potential biological activities, including antipsychotic and antimicrobial properties.

    Medicine: It is investigated for its therapeutic potential in treating psychiatric disorders such as schizophrenia.

    Industry: The compound is used in the development of new materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Thioxanthen-9-ylidenepiperidine;hydrochloride involves its interaction with dopamine receptors in the brain. As a dopamine-2 receptor antagonist, it suppresses the effects of dopamine, which is a neurotransmitter involved in mood regulation and psychotic symptoms. This interaction helps alleviate symptoms of schizophrenia and other psychiatric disorders.

Comparison with Similar Compounds

    Thiothixene: Another thioxanthene derivative used as an antipsychotic agent.

    Chlorpromazine: A phenothiazine derivative with similar antipsychotic properties.

    Haloperidol: A butyrophenone derivative used to treat schizophrenia.

Comparison: 4-Thioxanthen-9-ylidenepiperidine;hydrochloride is unique due to its specific structure, which provides a different pharmacokinetic profile and receptor binding affinity compared to other antipsychotic agents. Its thioxanthene core offers distinct advantages in terms of potency and side effect profile.

Properties

CAS No.

138248-27-8

Molecular Formula

C18H18ClNS

Molecular Weight

315.9 g/mol

IUPAC Name

4-thioxanthen-9-ylidenepiperidine;hydrochloride

InChI

InChI=1S/C18H17NS.ClH/c1-3-7-16-14(5-1)18(13-9-11-19-12-10-13)15-6-2-4-8-17(15)20-16;/h1-8,19H,9-12H2;1H

InChI Key

LIYRMLRUHUDTRE-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1=C2C3=CC=CC=C3SC4=CC=CC=C42.Cl

Origin of Product

United States

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